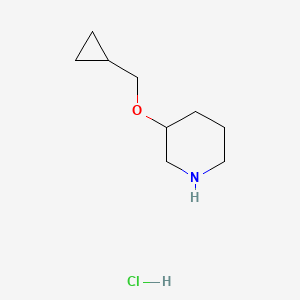

3-(Cyclopropylmethoxy)piperidine hydrochloride

Description

3-(Cyclopropylmethoxy)piperidine hydrochloride is a piperidine derivative characterized by a cyclopropylmethoxy substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes.

Properties

IUPAC Name |

3-(cyclopropylmethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-2-9(6-10-5-1)11-7-8-3-4-8;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFORIIOCLAQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185301-38-5 | |

| Record name | Piperidine, 3-(cyclopropylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 3-(Cyclopropylmethoxy)piperidine hydrochloride typically involves the reaction of piperidine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyclopropylmethoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(Cyclopropylmethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(Cyclopropylmethoxy)piperidine hydrochloride span several domains:

1. Medicinal Chemistry

- Cognitive Enhancement : Research indicates that compounds similar to this compound can stimulate cognitive functions in mammals, particularly in models of Alzheimer's disease. These compounds act as muscarinic cholinergic agonists, which may help mitigate symptoms associated with cognitive decline .

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit potent anticancer properties against various cancer cell lines, including prostate, lung, and breast cancers. The compound's mechanism involves modulation of biological pathways critical for cancer cell proliferation.

2. Biological Research

- Protein Interaction Studies : The compound is utilized to investigate protein interactions and enzyme activities, providing insights into biochemical pathways essential for cellular function.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory and antihypertensive activities, making it a candidate for treating inflammatory diseases and hypertension.

3. Pharmaceutical Development

- Drug Formulation : The compound is being explored as an intermediate for developing new pharmaceuticals aimed at neurological disorders due to its cognitive-enhancing properties. Its formulation may include various delivery methods such as oral tablets or injectable solutions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features

Piperidine derivatives differ primarily in their substituent groups, which dictate their pharmacological profiles. Below is a comparative analysis of substituents and molecular properties:

*Estimated based on analogs.

Physicochemical Properties

- Solubility: 4-(Diphenylmethoxy)piperidine HCl is noted as hygroscopic , while pitolisant’s hydrochloride salt form enhances water solubility for bioavailability .

- Spectroscopic Data: The ¹³C-NMR chemical shift at δ 177.53 () in compound 3k suggests electronic effects from the triazole-phenoxy group, differing from cyclopropylmethoxy’s simpler structure.

Receptor Binding and Selectivity

- Pitolisant (H₃ Receptor Antagonist) : Binds histamine H₃ receptors via salt bridge (Glu206) and hydrogen bonding (Tyr374), with EC₅₀ = 1.5 nM .

- Roflumilast (PDE4 Inhibitor) : Exhibits broad anti-inflammatory activity (IC₅₀ = 0.8 nM in neutrophils) and 100-fold higher potency than rolipram .

Research Findings and Clinical Relevance

Preclinical Data

- Roflumilast: Reduces TNF-α synthesis in monocytes (IC₅₀ = 2–21 nM) and shows efficacy in animal models of inflammation .

- Pitolisant: Demonstrates nootropic effects and reduces methamphetamine-induced hyperactivity, suggesting cognitive-enhancing properties .

Biological Activity

3-(Cyclopropylmethoxy)piperidine hydrochloride is a synthetic compound with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.7 g/mol. It is primarily utilized in scientific research across various fields, including medicinal chemistry and biological studies. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound is synthesized through the reaction of piperidine with cyclopropylmethanol in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. Its unique cyclopropylmethoxy group contributes to its distinct biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropylmethoxy moiety enhances binding affinity, influencing various cellular processes. The exact pathways involved can vary depending on the application context.

Neurotropic Effects

Research has indicated that compounds similar to this compound exhibit neurotropic activities, promoting neurite outgrowth in neuronal cultures. For instance, studies on methylene-cycloalkylacetate derivatives have shown their potential in enhancing neuronal regeneration and plasticity, which may parallel the effects observed with this piperidine derivative .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a building block for developing novel therapeutic agents. Its structural similarity to other bioactive piperidine derivatives suggests potential applications in treating neurological disorders and other conditions .

Toxicity and Safety Assessments

A study assessing the acute toxicity of related compounds found no significant adverse effects at high doses (up to 250 mg/kg) in animal models. Parameters such as body weight, hematological indices, and organ function remained stable post-treatment, indicating a favorable safety profile . These findings suggest that this compound may also possess low toxicity, warranting further exploration for therapeutic use.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other piperidine derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(Cyclopropylmethoxy)piperidine HCl | Cyclopropylmethoxy group | Potential neurotropic effects; low toxicity |

| Piperidine | Basic structure without modifications | Serves as a precursor for various derivatives |

| 3-(Cyclopropylmethoxy)methylpiperidine HCl | Methyl group addition | Similar biological properties; altered pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(cyclopropylmethoxy)piperidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropylmethyl ethers can be introduced via alkylation of piperidine derivatives using cyclopropylmethyl halides under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF or THF). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is critical to isolate the hydrochloride salt .

- Key Parameters :

- Temperature: Maintain 0–5°C during sensitive steps to minimize side reactions.

- Catalysts: Use Pd/C for hydrogenation if intermediates require reduction .

- Safety: Avoid exposure to moisture and oxygen to prevent decomposition .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are used to solve crystal structures, with hydrogen atoms placed geometrically and non-hydrogen atoms refined anisotropically. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- Complementary Techniques :

- NMR (¹H/¹³C): Confirm proton environments and cyclopropane ring stability.

- Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-(cyclopropylmethoxy)piperidine derivatives?

- Experimental Design :

- Assay Variability : Replicate studies under standardized conditions (e.g., cell lines, incubation time, and buffer pH). For receptor-binding assays, use radiolabeled ligands (e.g., ³H or ¹²⁵I) to quantify affinity .

- Stereochemical Considerations : Chiral HPLC (e.g., Chiralpak® columns) separates enantiomers, as stereochemistry significantly impacts activity .

Q. What strategies ensure the stability of this compound under diverse experimental conditions?

- Stability Studies :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (typically >150°C).

- Hydrolytic Stability : Monitor pH-dependent degradation via HPLC in buffers (pH 1–13) at 37°C. Cyclopropane rings are generally stable but may degrade under strong acidic/basic conditions .

- Storage Recommendations :

- Short-term: Store at 2–8°C in airtight, light-resistant containers.

- Long-term: Lyophilize and store under argon at -20°C .

Q. How can impurity profiles of this compound be rigorously characterized for pharmaceutical applications?

- Analytical Workflow :

- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., des-cyclopropyl analogs or oxidation products). Compare retention times and fragmentation patterns with reference standards .

- Quantification : Employ HPLC with UV detection (λ = 210–254 nm) and calibration curves for known impurities (e.g., USP/EP reference standards) .

- Thresholds : Adhere to ICH Q3A guidelines, where impurities ≥0.1% must be identified and qualified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.